molecular formula C10H12N2O3 B13099826 methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate

methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate

Cat. No.: B13099826
M. Wt: 208.21 g/mol
InChI Key: WSPVRKIQCCXDEB-UHFFFAOYSA-N
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Description

Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate is a chemical compound that belongs to the class of benzoate derivatives It is characterized by the presence of a hydroxycarbamimidoyl group attached to the benzene ring, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate typically involves the coupling of 2-cyanobenzamide derivatives with hydroxyamine under specific reaction conditions. The process begins with the preparation of 2-cyanobenzamide, which is then subjected to hydroxyamination to introduce the hydroxycarbamimidoyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated benzoate derivatives.

Scientific Research Applications

Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological properties

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate

InChI

InChI=1S/C10H12N2O3/c1-6-3-4-7(9(11)12-14)5-8(6)10(13)15-2/h3-5,14H,1-2H3,(H2,11,12)

InChI Key

WSPVRKIQCCXDEB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/N)C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)C(=O)OC

Origin of Product

United States

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